![molecular formula C14H8Cl3F3N4O2 B2999721 3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 338791-74-5](/img/structure/B2999721.png)
3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide
カタログ番号 B2999721
CAS番号:
338791-74-5
分子量: 427.59
InChIキー: MJNGCUKUBKRBTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the sources I found .科学的研究の応用
Synthesis and Characterization
- Research on similar compounds, such as rhenium(I) tricarbonyl complexes containing diimine ligands like bipyrazine, has focused on their synthesis, characterization, and photophysical properties. These studies involve absorption in the visible and ultraviolet regions, structureless emission at room and low temperatures, and insights into electronic and vibrational properties via DFT and TDDFT calculations (R. Kirgan et al., 2007).
Reactivity and Coordination Chemistry
- Pyridine derivatives have been studied for their reactivity with various metal salts. For instance, pyridine-2,4,6-tricarboxylic acid shows different reactivity patterns with Zn(II) salts depending on the presence of pyridine, leading to the formation of coordination polymers and discrete metallomacrocycles (S. Ghosh et al., 2004).
Organic Synthesis
- Organic synthesis involving pyridine and its derivatives has been a key area of research. For instance, the reaction of acyl isocyanates with pyridine leads to the formation of N-(1-pyridinocarbonyl)trichloro(trifluoro)acetyl amidates, indicating the versatility of pyridine derivatives in organic synthesis (B. Arbuzov et al., 1977).
Photoluminescence Studies
- Pyridine-diimine compounds have been synthesized and characterized for their photoluminescent properties. Such studies are crucial for understanding the photophysical behavior of these compounds, which could have implications in materials science (M. Köse et al., 2015).
Biomimetic Electron Transfer
- Certain pyridine-based compounds have been studied for their biomimetic electron transfer properties, mimicking the behavior of chlorophyll in photosynthetic processes. These studies are significant for understanding and developing new materials for solar energy conversion (A. Lukas et al., 2002).
Catalysis and Organometallic Chemistry
- Chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines as ligands have been synthesized and characterized for their catalytic application in C–C cross-coupling reactions. These studies demonstrate the potential of pyridine derivatives in catalysis and organometallic chemistry (B. Dey et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N4O2/c15-8-2-1-7(4-9(8)16)23-13(25)26-24-12(21)11-10(17)3-6(5-22-11)14(18,19)20/h1-5H,(H2,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGCUKUBKRBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)O/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Fluoroethanimidamide hydrochloride
2805-16-5; 381-63-5

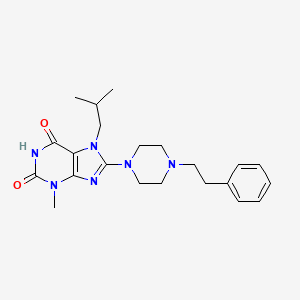
![N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999639.png)
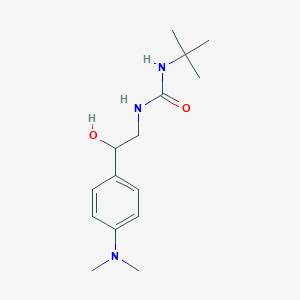

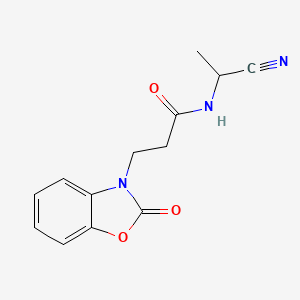
![8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2999646.png)
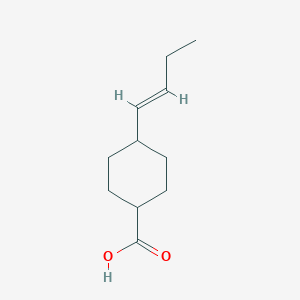
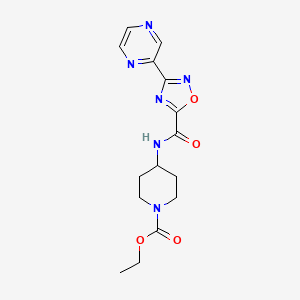
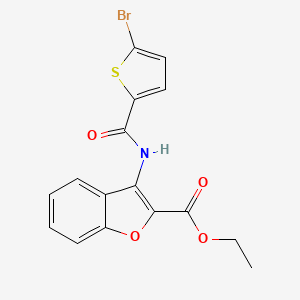



![N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2999660.png)
![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)